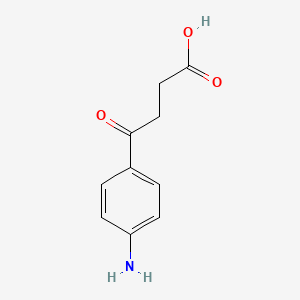

4-(4-Aminophenyl)-4-oxobutanoic acid

Description

4-(4-Aminophenyl)-4-oxobutanoic acid is a compound of interest due to its hybrid structure. It incorporates the key features of an aminoaryl group and a γ-keto acid. This structure allows for selective reactions at the aromatic amine, the ketone, or the carboxylic acid, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| CAS Number | 6945-94-4 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol cymitquimica.com |

| Appearance | Solid cymitquimica.com |

The aminophenyl-substituted oxobutanoic acid scaffold is significant primarily because it provides chemists with a robust and versatile template. Amino acids and their derivatives are recognized as useful synthetic precursors for creating biologically active compounds and natural products, owing to their stability and structural diversity. chemistryviews.org The aminophenyl portion of the molecule, in particular, is a common feature in many pharmaceutical compounds. The presence of the amino group on the aromatic ring allows for a wide range of chemical transformations, including amide bond formation, diazotization reactions, and nucleophilic aromatic substitutions, enabling the synthesis of diverse derivatives.

Furthermore, the oxobutanoic acid portion contains two key functional groups: a ketone and a carboxylic acid. This "keto-acid" motif is a valuable precursor in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals. The ability to selectively target either the amine, the ketone, or the acid functionality makes this scaffold a powerful tool for building molecular complexity and generating libraries of compounds for screening purposes.

The study of organic synthesis has deep roots in the 19th century, with foundational discoveries that demonstrated chemists could create organic molecules, including those not found in nature. github.ionih.gov This revolution paved the way for the systematic synthesis of functionalized molecules like keto acids and aminoaryl derivatives.

γ-Keto Acids: These compounds, characterized by a ketone group at the third carbon from a carboxylic acid, have long been recognized as important synthetic intermediates. wikipedia.org Levulinic acid is a classic example of a simple γ-keto acid. wikipedia.org Historically, the preparation of γ-keto acids has been a subject of considerable research, with various methods developed for their synthesis. acs.org Their utility stems from their ability to be converted into a wide range of other molecules, including lactones and various heterocyclic compounds, making them valuable in the plastics and wetting agent industries. wikipedia.org In biochemistry, keto acids are crucial intermediates in many metabolic pathways. tuscany-diet.net

Aminoaryl Derivatives: The development of synthetic routes to aminoaryl compounds has been central to the growth of the pharmaceutical and dye industries. Aniline (B41778), the simplest aromatic amine, is a precursor to a vast number of derivatives. Aminoaryl motifs are present in a wide range of biologically active molecules, and methods to incorporate them into larger structures are fundamental to medicinal chemistry. nih.gov The synthesis of aryl-keto containing α-amino acids, for instance, has been explored as a route to valuable intermediates for constructing nonproteinogenic α-amino acids and other bioactive components. thermofisher.kr

The scientific interest in this compound is based on its potential as a bifunctional chemical intermediate. The conceptual framework for its investigation lies in the strategic utilization of its distinct reactive sites to construct more complex molecular targets.

The primary synthetic route to this class of compounds is the Friedel-Crafts acylation, where an aromatic ring reacts with an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. rsc.org For this compound, this would conceptually involve the reaction of aniline or a protected aniline derivative with succinic anhydride.

Once synthesized, the molecule offers several strategic possibilities for further reactions:

Reactions at the Amino Group: The primary aromatic amine is a versatile functional handle. It can be acylated to form amides, alkylated, or used as a nucleophile in addition reactions. It also allows for the synthesis of azo compounds through diazotization, which are important in dye chemistry and as synthetic intermediates.

Reactions at the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or acid chlorides. It can also participate in reduction reactions to form alcohols. This functionality is crucial for linking the scaffold to other molecules, such as in peptide synthesis or polymer chemistry.

Reactions involving the Ketone: The ketone functionality can undergo nucleophilic addition, reduction to a secondary alcohol, or be used in condensation reactions to form heterocycles like pyridazinones or other ring systems of medicinal interest.

Combined Reactivity: The true synthetic potential lies in the ability to perform cascade or sequential reactions involving multiple functional groups. For example, intramolecular cyclization between the amino group (or a derivative) and the keto-acid chain could lead to the formation of complex heterocyclic scaffolds, such as benzodiazepines or other pharmacologically relevant structures.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBOAZUDXNNWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287843 | |

| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-94-4 | |

| Record name | NSC52737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 4 4 Aminophenyl 4 Oxobutanoic Acid

Established Synthetic Routes for 4-(4-Aminophenyl)-4-oxobutanoic Acid

The traditional synthesis of the title compound relies on robust and well-documented chemical transformations, including the reduction of nitro precursors and the acylation of aromatic systems.

A prevalent strategy for synthesizing this compound involves the initial synthesis of a nitro-containing analog, which is subsequently reduced to the desired amine. This two-step approach is advantageous as it utilizes readily available starting materials and employs reliable reduction methodologies. The key precursor in this route is 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid. clearsynth.comamerigoscientific.comchemspider.com

Catalytic hydrogenation is a highly efficient and clean method for the reduction of the nitro group. In this process, 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid is dissolved in a suitable solvent and subjected to a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds with high chemoselectivity, meaning the nitro group is reduced to an amino group without affecting the ketone or carboxylic acid functionalities. This method is favored for its high yields and the fact that the primary byproduct is water, making product purification straightforward. Recent advancements have demonstrated the effectiveness of stabilized palladium nanoparticle catalysts in micro-flow reactors for the selective hydrogenation of nitroarenes, highlighting a move towards greener and safer production processes. rsc.org

The reduction of 4-(4-nitroanilino)-4-oxobutanoic acid, a synonym for 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid, represents a critical step in this synthetic pathway. clearsynth.com Besides catalytic hydrogenation, other reducing agents can be employed to convert the nitroanilino derivative to the corresponding amino compound. These methods, while effective, may involve harsher conditions or more complex workup procedures compared to catalytic hydrogenation. The choice of reduction method often depends on factors such as substrate compatibility, desired scale, and available equipment.

Table 1: Reduction of Nitro Precursor

| Precursor Compound | Synonym | Key Transformation | Typical Catalyst/Reagent | Product |

|---|---|---|---|---|

| 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid | 4-(4-nitroanilino)-4-oxobutanoic acid | Nitro Group Reduction | H₂, Pd/C | This compound |

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation on aromatic rings and provides a direct method for constructing the 4-phenyl-4-oxobutanoic acid skeleton. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of this compound, this approach requires protection of the amino group, as a free amine would react with the Lewis acid catalyst, deactivating it. Acetanilide, where the amino group is protected as an amide, is a common starting material. The reaction with succinic anhydride introduces the four-carbon chain, which is then cyclized to form the ketone and carboxylic acid functionalities. wikipedia.org A stoichiometric amount of the Lewis acid, typically aluminum chloride (AlCl₃), is generally required because it complexes with both the acylating agent and the resulting ketone product. organic-chemistry.org

Succinic anhydride is the key acylating agent in the Friedel-Crafts route to this compound and its derivatives. orgsyn.org The reaction involves the electrophilic attack of the aromatic ring (such as acetanilide) onto one of the carbonyl carbons of succinic anhydride, which is activated by a Lewis acid like AlCl₃. This attack results in the opening of the anhydride ring and the formation of a new carbon-carbon bond. The product of this initial reaction is 4-(4-acetamidophenyl)-4-oxobutanoic acid. This intermediate can then be deprotected via acid or base hydrolysis to remove the acetyl group, yielding the final product, this compound. This method has been successfully applied to synthesize various related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid from toluene (B28343) and 4-(4-biphenylyl)-4-oxo-butanoic acid from biphenyl, demonstrating its versatility. wikipedia.orggoogle.com

Table 2: Friedel-Crafts Acylation Synthesis Pathway

| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate Product | Final Product (after deprotection) |

|---|---|---|---|---|

| Acetanilide | Succinic Anhydride | Aluminum Chloride (AlCl₃) | 4-(4-Acetamidophenyl)-4-oxobutanoic acid | This compound |

Nitro Compound Reduction Precursors to this compound

Alternative and Novel Synthetic Strategies for this compound Analogs

Research into the synthesis of this compound and its analogs is ongoing, with a focus on developing more efficient, environmentally friendly, and versatile methods. Novel strategies often involve modifications to the established Friedel-Crafts acylation. For instance, alternative catalysts to the traditional AlCl₃ are being explored to reduce waste and catalyst loading. These include other Lewis acids or strong Brønsted acids that can be used in catalytic amounts. mdpi.comgoogle.com Zinc-mediated Friedel-Crafts acylation under solvent-free microwave conditions represents a "greener" alternative. organic-chemistry.org

Furthermore, the synthesis of analogs can be achieved by employing substituted anilines or modified anhydrides in the Friedel-Crafts reaction. Carboxylic acids bearing a basic amine group can serve as substrates in certain advanced protocols, potentially bypassing the need for protecting groups. mdpi.com These modern approaches aim to broaden the scope of accessible analogs for various research applications while adhering to the principles of green chemistry.

Multi-Step Organic Reactions for Stereoselective Analogs

The synthesis of stereoselective analogs of amino acid derivatives is a significant area of research, aiming to produce compounds with specific three-dimensional arrangements that can interact with biological targets in a highly selective manner. While direct stereoselective syntheses for this compound are not extensively detailed in the provided context, methodologies applied to structurally related amino acid derivatives illustrate the advanced strategies available. These approaches often involve the creation of one or more chiral centers with high diastereoselectivity or enantioselectivity.

One prominent strategy involves the diastereoselective synthesis of α-aminophosphonic acids, which are phosphorus analogs of α-amino acids. nih.gov The key step in these syntheses is often the nucleophilic addition of a phosphite (B83602) to a chiral imine. The chirality can be introduced through a chiral amine, a chiral aldehyde, or a chiral catalyst, guiding the stereochemical outcome of the reaction. nih.gov For instance, the addition of dimethyl phosphite to imines derived from arylaldehydes and a chiral amine has been shown to produce α-aminophosphonates with moderate diastereoselectivity. nih.gov

A more advanced approach has been demonstrated in the synthesis of derivatives of 2-amino-2-methyl-4-phosphonobutanoic acid (MAP4), an analog of the excitatory amino acid L-2-amino-4-phosphonobutanoic acid (L-AP4). sciforum.net In this multi-step synthesis, a key reaction is the highly regio- and stereoselective addition of the lithium salt of a bislactim ether to various alkenylphosphonates. sciforum.net The use of the chiral bislactim ether auxiliary effectively controls the facial selectivity of the addition, leading to a high degree of asymmetric induction and the formation of the desired stereoisomer. sciforum.net The stereocenter at the α-carbon is established during the protonation of the intermediate anionic species, resulting in a diastereomeric excess of 50%. sciforum.net

Modern photochemical methods also offer pathways to complex amino acid derivatives. For example, the regioselective synthesis of α-quaternary amino acid derivatives can be achieved through photoinduced energy transfer. acs.org This method allows for the construction of a challenging quaternary stereocenter at the α-position of the amino acid. acs.org Such strategies, while not directly applied to this compound in the available literature, represent the forefront of synthetic organic chemistry and could be adapted to produce its stereoselective analogs. acs.orguni-wuppertal.de

| Methodology | Key Reagents/Features | Application Example | Stereoselectivity |

| Pudovik Reaction | Chiral imines, dialkyl phosphites | Synthesis of α-aminophosphonates | Diastereoselective |

| Chiral Auxiliary | Bislactim ether | Synthesis of MAP4 analogs | High diastereomeric excess |

| Photochemistry | Organic photocatalyst, alkenes | Synthesis of α-quaternary amino acids | Regioselective |

Green Chemistry Principles in the Synthesis of Related Amino Acid Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of amino acid derivatives to develop more sustainable and environmentally friendly processes. rsc.org Traditional methods for amino acid synthesis, such as the Strecker synthesis, often rely on highly toxic reagents like cyanides and non-renewable starting materials, posing significant environmental and safety concerns. rsc.org

A key focus of green chemistry in this field is the utilization of renewable feedstocks. Biomass, being the most abundant renewable resource on Earth, is an ideal candidate for producing valuable chemicals, including amino acids. rsc.org Research is ongoing to develop chemocatalytic methods to convert biomass-derived oxygen-containing feedstocks into amino acids by introducing nitrogen-containing functional groups. rsc.org

Another principle of green chemistry is the use of alternative energy sources to enhance reaction efficiency and reduce energy consumption. Ultrasonic irradiation is one such technique that has shown considerable promise in organic synthesis. mdpi.com For example, the synthesis of isoxazole (B147169) derivatives, a class of heterocyclic compounds with applications in pharmaceuticals, has been significantly improved using ultrasound. In one instance, a one-pot Mannich-type reaction conducted under ultrasonic irradiation (25 kHz, 500 W) at 78-80 °C for 1 hour resulted in yields of 77.6-91.2%. This is a substantial improvement over traditional heating methods which required 115-120 °C for 5 hours to achieve lower yields of 57.2-71.6%. mdpi.com The use of ultrasound can accelerate reaction rates, increase yields, and often allows for milder reaction conditions. mdpi.com

The development of metal-free catalytic systems is another important aspect of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. A practical method for the synthesis of α-amino acid derivatives involves a hydrative amination of ynamides and thioalkynes under metal-free and mild conditions. nih.gov This approach utilizes readily available sulfinamides as the nitrogen source and proceeds through a sulfonium (B1226848) acs.orgrsc.org‐sigmatropic rearrangement, offering a convenient and sustainable route to these valuable compounds. nih.gov

| Green Chemistry Principle | Methodology | Advantages | Example |

| Use of Renewable Feedstocks | Chemocatalytic conversion of biomass | Reduces reliance on fossil fuels, sustainable | Synthesis of amino acids from biomass-derived feedstocks rsc.org |

| Alternative Energy Sources | Ultrasonic irradiation | Faster reactions, higher yields, lower energy consumption | Synthesis of isoxazole derivatives mdpi.com |

| Metal-Free Catalysis | Hydrative amination of alkynes | Avoids toxic heavy metals, milder conditions | Synthesis of α-amino acid derivatives using sulfinamides nih.gov |

Targeted Synthesis of Methyl 4-(4-Aminophenyl)butyric Acid as a Key Intermediate

Methyl 4-(4-aminophenyl)butyric acid is a crucial intermediate in the synthesis of various compounds, including the anticancer drug Chlorambucil. google.comchemicalbook.com The targeted synthesis of this intermediate often involves a multi-step process starting from a more readily available precursor.

A patented method describes the production of methyl 4-(4-aminophenyl)butyric acid from 3-(4-acetylaminobenzoyl)propionic acid. google.com This synthesis involves a sequence of reactions carried out in a streamlined manner. The process begins with the catalytic reduction of the keto group in the starting material using hydrogen gas under pressure with a palladium on carbon (Pd/C) catalyst. This reduction is performed in methanol (B129727) at a temperature of 65-70 °C. google.com Following the reduction, the subsequent esterification of the carboxylic acid and deacetylation of the amino group are carried out in a mixture of methanol and thionyl chloride by boiling for 4 hours. google.com A key advantage of this method is the avoidance of gaseous hydrogen chloride during the catalytic reduction step, which simplifies the procedure and reduces corrosion risks. google.com The final product, methyl 4-(4-aminophenyl)butyric acid, is obtained in a solid form with a yield of 85.3%. google.com

Catalytic Hydrogenation: The ketone in 3-(4-acetylaminobenzoyl)propionic acid is reduced to a methylene (B1212753) group.

Esterification: The carboxylic acid is converted to its methyl ester.

Deacetylation: The acetyl protecting group on the amino function is removed.

| Starting Material | Key Reagents | Reaction Conditions | Product | Yield |

| 3-(4-Acetylaminobenzoyl)propionic acid | 1. H₂, Pd/C, Methanol2. Thionyl chloride, Methanol | 1. 65-70 °C2. Boiling, 4 hours | Methyl 4-(4-aminophenyl)butyric acid | 85.3% google.com |

The importance of 4-(4-aminophenyl)butyric acid and its esters as intermediates underscores the need for efficient and optimized synthetic routes. chemicalbook.comresearchgate.net

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound and its derivatives, while achievable, presents several challenges that are common in the broader field of amino acid and keto acid synthesis. A significant challenge lies in the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry, moving away from hazardous reagents and non-renewable resources. rsc.org

One of the primary challenges is the regioselectivity in reactions such as the Friedel-Crafts acylation, which is a common method for synthesizing aryl ketones. wikipedia.org The reaction of a substituted benzene (B151609) ring with an anhydride can lead to a mixture of ortho and para isomers, complicating the purification process and reducing the yield of the desired product. Furthermore, the Lewis acid catalysts used in these reactions, such as aluminum chloride, are often required in stoichiometric amounts and can be sensitive to moisture, leading to catalyst deactivation.

Future directions in the synthesis of this compound and related compounds are focused on overcoming these challenges. There is a strong emphasis on developing more sustainable and streamlined synthetic methodologies. uni-wuppertal.de This includes the exploration of novel catalytic systems that are more robust and can be used in smaller quantities, as well as those that offer higher regioselectivity.

The development of radical-based approaches is another promising future direction. uni-wuppertal.de Radical chemistry can provide access to novel transformations and allow for the synthesis of complex molecules from simple and sustainable feedstocks. For instance, the use of light-mediated radical decarboxylative processes is an emerging strategy for the synthesis of unnatural amino acid derivatives. uni-wuppertal.de

| Challenge | Traditional Method | Future Direction | Potential Benefit |

| Regioselectivity | Friedel-Crafts Acylation | Novel, highly selective catalysts | Higher yields of the desired isomer, easier purification |

| Hazardous Reagents | Use of toxic cyanides (e.g., Strecker synthesis) | Green chemistry approaches, biomass feedstocks | Increased safety, reduced environmental impact rsc.org |

| Lack of General Methods | Multi-step, substrate-specific syntheses | Development of radical chemistry, streamlined syntheses | Broader applicability, more efficient access to analogs uni-wuppertal.de |

| Stoichiometric Reagents | Use of stoichiometric Lewis acids | Catalytic, metal-free reactions | Reduced waste, lower cost, milder conditions nih.gov |

Derivatization and Reactivity of 4 4 Aminophenyl 4 Oxobutanoic Acid

Amide Bond Formation Reactions of 4-(4-Aminophenyl)-4-oxobutanoic Acid

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic carboxylic acid, allows it to participate in amide bond formation in two distinct ways.

First, the primary aromatic amine can act as a nucleophile, reacting with activated carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form an N-acylated product. For instance, reaction with acetic anhydride (B1165640) can yield 4-(4-acetamidophenyl)-4-oxobutanoic acid. While aromatic amines are less basic and nucleophilic than aliphatic amines, these reactions proceed readily, often by protecting the amine to facilitate other transformations.

Second, the carboxylic acid moiety can be "activated" to react with other amines. This typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). prepchem.com The activated intermediate is then treated with a primary or secondary amine to furnish the desired amide. This two-step, one-pot sequence allows for the synthesis of a wide array of amide derivatives from the butanoic acid portion of the molecule.

Table 1: Amide Bond Formation Reactions

| Reacting Site of Target Molecule | Reagent Type | Product Type |

|---|---|---|

| Amino Group (-NH₂) | Acyl Halide, Anhydride | N-Acyl-4-oxobutanoic acid derivative |

| Carboxylic Acid (-COOH) | Amine + Coupling Agent (e.g., DCC) | 4-(4-Aminophenyl)-4-oxo-N-substituted-butanamide |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity being dictated by the two existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho-, para- director. byjus.com Conversely, the 4-oxobutanoic acid group, specifically the aryl ketone, is a deactivating group and a meta- director.

Given that the two groups are para to each other, the directing effects are cooperative. The strongly activating amino group dictates the position of substitution, directing incoming electrophiles to the positions ortho to it (C3 and C5 of the phenyl ring). byjus.com Therefore, reactions like halogenation, nitration, and sulfonation are expected to yield 2,4,6-trisubstituted products under vigorous conditions or mono-substituted products at the C3/C5 position under controlled conditions.

In acidic media, such as the mixture of nitric and sulfuric acid used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating, meta-directing group. This can complicate nitration reactions, sometimes leading to a mixture of products or requiring a protection strategy, such as acetylating the amine first. byjus.com A related process is seen in the nitration of 4-phenyl-3-morpholinone, which yields the 4-(4-nitrophenyl) derivative, demonstrating the feasibility of electrophilic substitution on a similar ring system.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | C1 | Activating (Resonance) | Ortho, Para |

| Acyl (-CO-R) | C4 | Deactivating (Inductive/Resonance) | Meta |

| Net Effect | Ring is Activated | Substitution at C3 and C5 |

Nucleophilic Addition and Substitution Reactions Involving the Butanoic Acid Moiety

The butanoic acid portion of the molecule contains two electrophilic carbonyl centers: the ketone at C4 and the carboxylic acid at C1. These sites are susceptible to attack by various nucleophiles.

Reactions with Carbon and Nitrogen Nucleophiles

The ketonic carbonyl is generally more electrophilic than the carboxylic acid carbonyl and is a prime site for nucleophilic addition. Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can add to the ketone to form a tertiary alcohol after an acidic workup.

Nitrogen nucleophiles also readily react with the ketone. For example, hydrazine (B178648) (N₂H₄) or its derivatives can condense with the ketone to form hydrazones. researchgate.netorganic-chemistry.org This reaction is often a key step in the synthesis of various heterocyclic systems. Similarly, hydroxylamine (B1172632) can form oximes, and primary amines can form imines (Schiff bases), although the latter are often unstable and can participate in further reactions. The carboxylic acid can react with hydrazine to form a hydrazide, specifically 4-hydrazinyl-4-oxobutanoic acid, which is a versatile synthetic intermediate. organic-chemistry.orgnih.gov

Oxirane Derivative Formation and Subsequent Ring-Opening Reactions

While not a direct reaction of the butanoic acid itself, the ketone function can be converted into an oxirane (epoxide) ring. A common method for this transformation is the Corey-Chaykovsky reaction, which involves treating the ketone with a sulfur ylide, such as dimethylsulfoxonium methylide. This would produce a spirocyclic oxirane at the C4 position of the butanoic acid chain.

Once formed, this oxirane ring is susceptible to ring-opening reactions by a variety of nucleophiles. chimicatechnoacta.ru The reaction mechanism can be either Sₙ2-like or Sₙ1-like depending on the conditions.

Base-catalyzed opening: Under basic or neutral conditions, a strong nucleophile (e.g., RO⁻, CN⁻, R-MgX) will attack the less sterically hindered carbon of the epoxide in an Sₙ2 fashion. chimicatechnoacta.ru

Acid-catalyzed opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. A weak nucleophile (e.g., H₂O, ROH) then attacks the epoxide. This attack occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. chimicatechnoacta.ru

Cyclization Reactions and Heterocyclic Ring Formation

The specific arrangement of functional groups in this compound makes it a precursor for the synthesis of various heterocyclic structures through intramolecular reactions.

Synthesis of Furanone Derivatives

Gamma-keto acids, such as this compound, are known to exist in equilibrium with their cyclic hemiacetal form, which is a hydroxylated furanone. This intramolecular cyclization can be driven to completion by dehydration. Heating the compound, often in the presence of a dehydrating agent like acetic anhydride or a strong acid, facilitates the elimination of a water molecule to form a stable 5-(4-aminophenyl)furan-2(3H)-one. This type of cyclization is a common strategy for synthesizing furanone rings, which are important structural motifs in many biologically active compounds. Research on related 2,4-dioxobutanoic acids has shown they undergo intramolecular cyclization to form corresponding furanone derivatives.

Pyridazinone Synthesis from 4-Oxobutanoic Acids

The synthesis of pyridazinone derivatives is a significant area of research due to their diverse biological activities. nih.gov 4-Oxobutanoic acids, including this compound and its analogues, are key precursors in the formation of the pyridazinone ring. The general and widely employed method for constructing the pyridazinone core involves the cyclization of a γ-keto acid with hydrazine hydrate (B1144303). raco.cat

For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) yields a corresponding butanoic acid derivative. mdpi.com Subsequent treatment of this acid with hydrazine hydrate or phenylhydrazine (B124118) in boiling butanol leads to the formation of the respective 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one derivatives. mdpi.com Similarly, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the cyclization of the intermediate γ-keto acid with hydrazine hydrate. raco.cat

In a related context, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been utilized as a starting material for preparing a series of novel pyridazinones. researchgate.net The reaction of 4-(4-nitrophenyl)-4-oxobutanoic acid with hydrazine hydrate in the presence of acetic acid also yields a nitro derivative of a styryl dihydropyridazine (B8628806) intermediate. nih.gov This nitro-substituted pyridazinone can then be further functionalized.

The reaction conditions for pyridazinone synthesis can influence the outcome. For example, the reaction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid with phenylhydrazine in ethanol (B145695) at room temperature over an extended period (15 days) resulted in the formation of 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid, rather than the cyclized pyridazinone. mdpi.com

The versatility of the pyridazinone scaffold allows for further derivatization. For example, the amino group on the pyridazinone ring can be reacted with various electrophiles. nih.gov

Imidazole (B134444) and Oxazoline (B21484) Ring Formation

The formation of imidazole and oxazoline rings from precursors related to this compound has been explored. While direct synthesis from this specific compound is not extensively detailed in the provided search results, related methodologies offer insight into potential synthetic routes.

Imidazole Synthesis: Imidazole derivatives are of significant interest due to their presence in many biologically active compounds. nih.gov One general approach to imidazole synthesis involves the condensation of a dicarbonyl compound with an aldehyde and ammonia. More specific to the context of amino acids, the conversion of L-tartaric acid to a dinitrate, followed by reaction with an aldehyde, can yield imidazole-4,5-dicarboxylic acid derivatives. nih.gov Another route involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by ester cleavage to produce imidazol-1-yl-acetic acid hydrochloride, a key intermediate for various applications. nih.gov The conjugate addition of imidazole to α,β-unsaturated carbonyl or cyano compounds is another powerful method for creating N-substituted imidazole derivatives. benthamopenarchives.com A KI-mediated oxidative cyclization of enamines with t-butyl nitrite (B80452) provides a metal-free route to functionalized imidazole-4-carboxylic acid derivatives. organic-chemistry.org

Oxazoline Synthesis: Oxazolines can be synthesized through a one-step procedure involving the reaction of isatoic anhydride or its derivatives with appropriate amino-alcohols, often catalyzed by a Lewis acid like zinc chloride. researchgate.net For example, reacting (E)-4-benzylidene-2-vinyloxazol-5(4H)-one, derived from an α,β-unsaturated carboxylic acid, with various reagents can lead to further heterocyclic systems. ajchem-a.com

Schiff Base Formation from Amino-Pyridazinone Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nahrainuniv.edu.iqnih.gov Amino-pyridazinone derivatives serve as valuable precursors for the synthesis of Schiff bases, which in turn are important for their biological activities and as ligands in coordination chemistry. nih.govdergipark.org.tr

The synthesis of Schiff bases from amino-pyridazinone derivatives typically involves refluxing the amino-pyridazinone with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol. dergipark.org.trresearchgate.net For example, new Schiff base ligands have been synthesized by reacting 4-acetyl-5,6-diphenyl-3(2H)-pyridazinone with ethylenediamine. researchgate.net Similarly, various pyridyl-substituted Schiff bases have been prepared by the condensation of pyridine-2-aldehyde with different aminophenol, aniline (B41778), and aminopyridine compounds. dergipark.org.tr

These Schiff bases can be further utilized in the synthesis of metal complexes, expanding their potential applications. researchgate.netsemanticscholar.org The characterization of these Schiff bases is typically performed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. dergipark.org.tr

Functional Group Transformations

The chemical structure of this compound and its derivatives allows for various functional group transformations, which are crucial for synthesizing a wider range of compounds with potentially enhanced or modified properties.

Reduction of Nitro Groups to Amines in Related Compounds

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly for aromatic compounds. wikipedia.orgresearchgate.net This reaction is highly relevant in the context of synthesizing this compound from its corresponding nitro precursor, 4-(4-nitrophenyl)-4-oxobutanoic acid. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

For the selective reduction of an aromatic nitro group in the presence of a ketone, several methods are available. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method, although it can sometimes also reduce the ketone functionality. commonorganicchemistry.comyoutube.com To avoid the reduction of the ketone, milder or more selective reagents are preferred. researchgate.net

Common reagents for the chemoselective reduction of nitroarenes to anilines include:

Metal-based reagents:

Iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and effective method. youtube.comresearchgate.net

Tin(II) chloride (SnCl₂) is a mild reducing agent that is compatible with many other functional groups. commonorganicchemistry.comscispace.com

Zinc (Zn) in acidic media can also be used. commonorganicchemistry.com

Other reducing agents:

Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be used, sometimes offering selectivity when multiple nitro groups are present. commonorganicchemistry.com

Transfer hydrogenation using sources like formic acid in the presence of a catalyst is another option. frontiersin.org

The choice of reducing agent is critical to ensure that the keto group in the butanoic acid chain remains intact while the nitro group on the phenyl ring is converted to the desired amine. researchgate.net

Table 1: Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent/System | Selectivity towards Ketones | Reference |

|---|---|---|

| H₂/Pd/C | Can reduce ketones | commonorganicchemistry.com |

| H₂/Raney Nickel | Can reduce ketones | commonorganicchemistry.com |

| Fe/HCl or Fe/Acetic Acid | Generally does not reduce ketones | youtube.comresearchgate.net |

| SnCl₂ | Generally does not reduce ketones | commonorganicchemistry.com |

| Zn/Acidic Media | Generally does not reduce ketones | commonorganicchemistry.com |

| Na₂S | Does not reduce ketones | commonorganicchemistry.com |

| Formic Acid/Catalyst | Can be selective | frontiersin.org |

Oxidative Cyclization Methodologies

Oxidative cyclization is a powerful synthetic strategy for constructing heterocyclic ring systems. nih.gov This methodology can be applied to derivatives of this compound to generate complex polycyclic structures. These reactions typically involve the oxidation of an electron-rich group to form a reactive intermediate, such as a radical cation, which then undergoes an intramolecular cyclization. nih.gov

A notable example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govnih.govsemanticscholar.org This transformation proceeds through a base-assisted intramolecular cyclization of the aniline derivative, accompanied by oxidation, often using DMSO as the oxidant. nih.gov This method has been shown to be efficient for primary aniline derivatives. nih.gov

Various oxidative systems can be employed, including:

Palladium(II) catalysis: In the presence of an oxidant like molecular oxygen, palladium(II) salts can catalyze the oxidative cyclization of various heteroatom nucleophiles, such as phenols, alcohols, and amides, onto unactivated olefins. caltech.edu

Iodine-mediated systems: A combination of iodine and DMSO has been used for the oxidative imination and cyclization of heterocyclic anilines to form N-fused polyheterocycles. researchgate.net

Photochemical cyclizations: Light can induce pericyclic ring-closing reactions, often in the presence of an oxidizing agent like iodine, to form stable heterocyclic products. chim.it

These methodologies highlight the potential for transforming derivatives of this compound into a diverse range of complex heterocyclic compounds through oxidative cyclization. bohrium.comresearchgate.net

Applications of 4 4 Aminophenyl 4 Oxobutanoic Acid As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The distinct functional groups of 4-(4-aminophenyl)-4-oxobutanoic acid make it a suitable precursor for the construction of diverse heterocyclic systems and other intricate organic structures. Its utility has been demonstrated in the synthesis of various biologically active compounds.

This compound serves as a key starting material in the synthesis of pyridazinone derivatives, which can be further elaborated into more complex hybrid molecules. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. researchgate.netraco.cat This reaction is a cyclization process where the hydrazine reacts with the keto and carboxylic acid functionalities of the butanoic acid chain.

The resulting pyridazinone ring can be a central component in the creation of hybrid molecules. For instance, the aminophenyl group of the pyridazinone can be a point of attachment for other heterocyclic rings, such as triazoles. While a direct synthesis of a triazole-pyridazinone hybrid from this compound is not explicitly detailed in the provided search results, the synthesis of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone provides a clear pathway to a key intermediate for such hybrids. researchgate.netraco.cat The amino group on the phenyl ring can be diazotized and converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne to form a triazole ring, thus creating a triazole-pyridazinone hybrid structure.

The following table summarizes the key reaction in the synthesis of the pyridazinone intermediate:

| Reactant | Reagent | Product |

| This compound | Hydrazine hydrate | 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone |

Quinolines are an important class of heterocyclic compounds with a wide range of biological activities. The Conrad-Limpach and Doebner-von Miller reactions are classical methods for the synthesis of quinoline (B57606) derivatives, often starting from anilines. wikipedia.orgjptcp.comquimicaorganica.orgwikipedia.org this compound, being an aniline (B41778) derivative, can theoretically serve as a building block in these syntheses.

In the Conrad-Limpach synthesis, an aniline is condensed with a β-ketoester to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgquimicaorganica.orgsynarchive.com The amino group of this compound could react with a suitable β-ketoester. The subsequent cyclization and aromatization would lead to a quinoline ring, with the 4-oxobutanoic acid side chain attached to the nitrogen of the original aniline. This quinoline could then be further modified, for example, by converting the 4-hydroxy group to a 4-phenoxy group.

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. jptcp.comwikipedia.org Again, the amino group of this compound could participate in this reaction, leading to the formation of a quinoline ring. The resulting quinoline would bear the 4-oxobutanoic acid side chain.

While specific examples of the use of this compound in these reactions to produce 4-phenoxyquinoline derivatives are not detailed in the provided search results, the general principles of these reactions strongly support its potential as a building block for such structures.

The kynurenine (B1673888) pathway is a major route of tryptophan metabolism, and its dysregulation is implicated in various neurological disorders. nih.govmq.edu.augladstone.org Kynurenine 3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy. nih.govmq.edu.augladstone.org Research has shown that derivatives of 4-aryl-4-oxobutanoic acid are potent inhibitors of KMO. researchgate.netnih.gov

This makes this compound a valuable intermediate for the development of KMO inhibitors and other kynurenine pathway analogs. The structure of this compound provides a scaffold that can be chemically modified to optimize its inhibitory activity against KMO. Structure-activity relationship (SAR) studies on 4-aryl-4-oxobutanoic acid derivatives have provided insights into the structural features required for potent KMO inhibition. researchgate.netnih.govtandfonline.com These studies can guide the rational design of new analogs derived from this compound.

The development of such analogs could involve modifications to the aminophenyl group, the oxobutanoic acid chain, or both, to enhance binding to the active site of KMO and improve pharmacokinetic properties.

Development of Advanced Organic Scaffolds from this compound

Beyond its role as a precursor to specific target molecules, this compound is also utilized in the development of novel organic scaffolds with potential applications in various fields of chemistry and biology.

Organoselenium compounds are known for their diverse biological activities. The synthesis of hybrid molecules that combine an organoselenium moiety with other pharmacophores, such as hydroxamic acids, is an active area of research. While a direct synthesis starting from this compound is not explicitly described, the synthesis of related structures suggests a plausible pathway.

For instance, aniline derivatives are used in the synthesis of selenophenes. nih.gov The amino group of this compound could be diazotized and converted into a selenocyanate (B1200272) group (-SeCN). This could then be further elaborated to introduce the selenium into a heterocyclic ring or a side chain.

The carboxylic acid functionality of the butanoic acid chain can be converted into a hydroxamic acid. This transformation typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with hydroxylamine (B1172632). By combining these synthetic strategies, it is conceivable to create hydroxamic acid-based organoselenium hybrids starting from this compound.

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams. nih.govjocpr.comresearchgate.net

This compound can be utilized as a precursor for the imine component in the Staudinger reaction. The amino group of the starting material can be condensed with an aldehyde or a ketone to form a Schiff base, which is a type of imine. For example, Schiff bases have been synthesized from the related compound 4-aminobenzoic acid. semanticscholar.org

Once the imine is formed, it can be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield a mono-cyclic β-lactam. The resulting β-lactam would bear the 4-oxobutanoic acid side chain at the nitrogen atom of the lactam ring. This approach allows for the introduction of diverse substituents on the β-lactam ring, depending on the choice of the aldehyde/ketone and the acyl chloride used in the synthesis.

The following table outlines a potential two-step synthesis of a mono-cyclic β-lactam from this compound:

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1 | This compound | Aldehyde/Ketone | Schiff base (Imine) |

| 2 | Schiff base (Imine) | Acyl chloride, Tertiary amine | Mono-cyclic β-lactam |

Investigation of Biological Activity Mechanisms Non Clinical

Enzymatic Pathway Modulation

Derivatives of 4-(4-Aminophenyl)-4-oxobutanoic acid have been explored for their interactions with several key enzymes, demonstrating inhibitory effects that are of interest in various therapeutic areas.

Kynurenine (B1673888) aminotransferase (KAT) is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that converts kynurenine into kynurenic acid. researchgate.net KAT II is the predominant isoform in the mammalian brain and is considered a drug target for neurological and psychiatric disorders. researchgate.netnih.gov Inhibition of KAT II is a strategy to lower brain levels of kynurenic acid, a neuroactive metabolite of tryptophan. nih.gov While direct studies on this compound's interaction with KAT II are not detailed, research on related compounds provides insights. For instance, (R)-2-amino-4-(4-(ethylsulfonyl))-4-oxobutanoic acid has been reported as a KAT II inhibitor. researchgate.net The study of such analogs helps in understanding the structural requirements for KAT II inhibition and can guide the design of new, more potent inhibitors.

3-Hydroxykynurenine transaminase (3HKT) is a critical enzyme in the tryptophan metabolism pathway in mosquitoes like Anopheles gambiae, the vector for malaria. nih.govnih.gov This enzyme is responsible for the transamination of the toxic 3-hydroxykynurenine (3-HK) to the stable xanthurenic acid (XA). nih.govresearchgate.net Interfering with this process is an attractive strategy for developing insecticides and malaria transmission-blocking drugs. nih.gov

A related compound, 4-(2-aminophenyl)-4-oxobutyric acid (also referred to as 4OB), has been identified as a competitive inhibitor of Ag3HKT. nih.govresearchgate.netacs.org The crystal structure of Ag3HKT has been determined in complex with this inhibitor, revealing key molecular interactions for ligand binding. nih.gov Specifically, a salt bridge between the inhibitor's carboxylate and Arg-356, along with a hydrogen bond network involving the anthranilic part of the inhibitor and backbone atoms of Gly-25 and Asn-44, are crucial for its binding. nih.gov This structural information provides a basis for designing more potent and selective inhibitors of the mosquito enzyme. nih.gov Studies have shown that 4-(2-aminophenyl)-4-oxobutyric acid binds to AgHKT with a Ki of 300 μM. nih.govresearchgate.netacs.org

| Compound | Enzyme Target | Organism | Inhibition Constant (Ki) |

|---|---|---|---|

| 4-(2-Aminophenyl)-4-oxobutanoic acid | 3-Hydroxykynurenine Transaminase (Ag3HKT) | Anopheles gambiae | 300 μM |

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi. wikipedia.orgmdpi.com This enzyme is a primary target for many antifungal drugs. wikipedia.orgnih.gov Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell growth inhibition or death. mdpi.com Derivatives of this compound have been investigated for their potential to inhibit this enzyme. For example, certain thiosemicarbazide (B42300) derivatives have been studied for their antifungal properties, with molecular modeling studies suggesting that they may act by inhibiting sterol 14α-demethylase. researchgate.net The development of compounds that can effectively inhibit this enzyme is a key strategy in the search for new antifungal agents.

Antimicrobial Research Focus

The core structure of this compound has been utilized as a scaffold for the synthesis of various heterocyclic compounds with potential antimicrobial activities.

Heterocyclic compounds are a major class of antibacterial agents. nih.gov Research has explored the synthesis of novel heterocyclic compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, a close derivative of the subject compound. researchgate.net These studies have led to the creation of pyridazinones and thiazole (B1198619) derivatives. researchgate.net The evaluation of these new molecules for antibacterial activity is an ongoing area of research, aiming to develop new drugs to combat bacterial infections, including those caused by resistant strains. The antibacterial potency of these derived heterocycles is often assessed through the determination of their minimum inhibitory concentration (MIC) against various bacterial strains.

The development of new antifungal agents is critical due to the rise of fungal infections and drug resistance. Various derivatives of this compound have been synthesized and evaluated for their antifungal efficacy. For instance, 1,2,4-oxadiazole (B8745197) derivatives have shown significant antifungal activities against several plant pathogenic fungi. nih.gov Similarly, pyrimidine (B1678525) derivatives containing an amide moiety have demonstrated good antifungal activity against various fungal strains. nih.gov The antifungal activity of these compounds is often evaluated by measuring their ability to inhibit the growth of fungi such as Candida albicans, Aspergillus species, and various plant pathogens. researchgate.netsemanticscholar.orgmdpi.com

| Derivative Class | Fungal Species | Observed Activity |

|---|---|---|

| 1,2,4-Oxadiazole derivatives | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | Significant antifungal activity |

| Pyrimidine derivatives | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Good antifungal activity |

| Thiosemicarbazide derivatives | Candida albicans | Potential antifungal activity |

Antioxidant Activity of Derivatives

A comprehensive review of available scientific literature indicates a notable absence of studies specifically investigating the antioxidant activity of derivatives of this compound. While research into the antioxidant properties of various other heterocyclic compounds and phenolic derivatives is extensive, direct evaluation of derivatives from this specific parent compound has not been a primary focus of published research.

In related fields, studies on structurally similar compounds have been conducted. For instance, research into derivatives of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has shown that certain hydrazone and oxime derivatives possess potent in-vitro antioxidant activity. researchgate.net Specifically, these derivatives demonstrated significant reducing power against ascorbic acid at a concentration of 200 µg/ml. researchgate.net However, due to the structural differences, these findings cannot be directly extrapolated to the derivatives of this compound. Further research is required to synthesize and evaluate the antioxidant potential of derivatives of this compound to determine their efficacy as free radical scavengers.

Role in Neurotransmission Modulation through Kynurenine Pathway Metabolism

Derivatives of 4-aryl-4-oxobutanoic acid, the core structure of the compound , have been identified as significant modulators of the kynurenine pathway, which plays a crucial role in neurotransmission. The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. researchgate.net Dysregulation of this pathway can lead to an imbalance in neuroactive metabolites, contributing to various neurological and psychiatric disorders. mdpi.com

The key mechanism of action for these derivatives is the inhibition of kynurenine-3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway. manchester.ac.uk KMO converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid. researchgate.netmdpi.com Both 3-HK and quinolinic acid are considered neurotoxic. mdpi.com By inhibiting KMO, the metabolic pathway is shifted away from the production of these harmful metabolites and towards the synthesis of kynurenic acid (KYNA), which is neuroprotective due to its antagonistic effects at glutamate (B1630785) receptors. mdpi.comupm.edu.my

Several 4-aryl-4-oxobutanoic acid derivatives have been synthesized and evaluated as KMO inhibitors. Among these, a compound known as UPF-648 has emerged as a potent and well-studied inhibitor. researchgate.net Research has shown that UPF-648 effectively inhibits KMO, leading to a decrease in the production of 3-HK and quinolinic acid, and a corresponding increase in the levels of KYNA. mdpi.com The crystal structure of Saccharomyces cerevisiae KMO in complex with UPF-648 has revealed that the inhibitor binds near the FAD cofactor in the enzyme's active site. researchgate.netnih.gov This binding perturbs the local structure of the active site, thereby preventing the productive binding of the natural substrate, L-kynurenine. nih.gov Functional assays have confirmed that the binding and inhibitory mechanism of UPF-648 are essentially identical in human KMO. nih.gov

The modulation of the kynurenine pathway by these derivatives holds therapeutic potential for neurodegenerative diseases such as Huntington's disease and Alzheimer's disease, where an accumulation of neurotoxic kynurenine pathway metabolites has been implicated. researchgate.net By rebalancing the levels of neurotoxic and neuroprotective metabolites, these compounds may offer a strategy for mitigating neuronal damage and dysfunction.

| Compound | Target Enzyme | Mechanism of Action | Effect on Kynurenine Pathway | Reference |

|---|---|---|---|---|

| UPF-648 | Kynurenine-3-monooxygenase (KMO) | Inhibition of KMO activity by binding to the active site. | Decreases production of neurotoxic 3-hydroxykynurenine and quinolinic acid; increases production of neuroprotective kynurenic acid. | mdpi.comresearchgate.netnih.gov |

| Ro-61-8048 | Kynurenine-3-monooxygenase (KMO) | Potent and competitive inhibition of KMO. | Shown to increase the concentration of kynurenic acid in the hippocampus of rats. | mdpi.com |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase (KMO) | Inhibition of KMO. | Considered a lead derivative for counteracting neuronal excitotoxic damage. | manchester.ac.uk |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase (KMO) | Inhibition of KMO. | Considered a lead derivative for counteracting neuronal excitotoxic damage. | manchester.ac.uk |

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools used to predict how a ligand, such as 4-(4-Aminophenyl)-4-oxobutanoic acid, binds to a protein receptor and to assess the stability of the resulting complex.

Disclaimer: Specific molecular docking studies for this compound with the Ag3HKT protein were not found in the available literature. The following analysis is based on a published study of its structural isomer, 4-(2-Aminophenyl)-4-oxobutanoic acid, which serves as a close proxy for understanding potential interactions with the same target.

In a molecular docking study, the interaction of the related compound 4-(2-Aminophenyl)-4-oxobutanoic acid with Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT) was investigated. The simulation, performed using AutoDock Tools, revealed that the ligand binds within the same active pocket as a known co-crystallized inhibitor. nih.gov

The analysis of the 2D interaction model showed the formation of several key conventional hydrogen bonds between the ligand and the protein's active site residues. These interactions are crucial for the stability of the ligand-protein complex. The specific amino acids involved in forming these hydrogen bonds were identified as Serine 43 (Ser43), Glycine 25 (Gly25), Serine 154 (Ser154), and Arginine 356 (Arg356). nih.gov These residues are considered active residues within the Ag3HKT binding site. nih.gov

| Ligand Atom/Group | Protein Residue | Interaction Type |

|---|---|---|

| Carbonyl Oxygen | Serine 43 | Conventional Hydrogen Bond |

| Carboxylic Acid Group | Glycine 25 | Conventional Hydrogen Bond |

| Amino Group | Serine 154 | Conventional Hydrogen Bond |

| Carboxylic Acid Group | Arginine 356 | Conventional Hydrogen Bond |

The binding affinity, which indicates the strength of the interaction between a ligand and its target protein, is a critical parameter in drug discovery. nih.govnih.gov For the Ag3HKT protein, the docking study of 4-(2-Aminophenyl)-4-oxobutanoic acid demonstrated that it occupies the binding pocket in a similar orientation to other known inhibitors, suggesting a favorable binding conformation. nih.gov

While specific binding energy values for this compound are not available, the prediction of binding affinity generally relies on scoring functions that account for various intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The formation of multiple hydrogen bonds, as seen with the 2-amino isomer, typically contributes to a stronger binding affinity. nih.gov

Quantum Chemical Calculations for Reactivity and Stability

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, stability, and reactivity. edu.krdnih.gov These methods are used to analyze frontier molecular orbitals, map electrostatic potentials, and calculate ionization energies.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. edu.krd A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. edu.krd

For an aromatic amine like this compound, the HOMO is typically localized over the electron-rich amino group and the benzene (B151609) ring, while the LUMO may be distributed over the electron-withdrawing carbonyl and carboxylic acid groups.

| Parameter | Representative Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO (Ionization Potential) | -5.0 to -6.5 | Indicates the molecule's capacity to act as an electron donor (nucleophile). A higher energy value means it is a better donor. |

| ELUMO (Electron Affinity) | -1.0 to -2.5 | Indicates the molecule's capacity to act as an electron acceptor (electrophile). A lower energy value means it is a better acceptor. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to ~5.0 | A smaller gap signifies higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential Surface (MEPS) mapping is a method used to visualize the charge distribution of a molecule and predict its reactive sites. imist.ma The MEPS map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netthaiscience.info

In this compound, the MEPS would show significant negative potential around the electronegative oxygen atoms of the carbonyl and carboxylic acid groups. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. researchgate.net Conversely, the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would exhibit positive potential, making them favorable sites for nucleophilic attack or for acting as hydrogen bond donors. researchgate.net

The Average Local Ionization Energy (ALIE) is a conceptual DFT descriptor that quantifies the energy required to remove an electron from any specific point in the space around a molecule. nih.gov It serves as a precise indicator of a molecule's least tightly bound electrons, which are the most available for donation in a chemical reaction. researchgate.net

Regions with the lowest ALIE values are the most susceptible to electrophilic attack. researchgate.netnih.gov For this compound, the lowest ALIE values would be expected over the lone pair region of the nitrogen atom in the amino group and across the π-electron system of the aromatic ring. These are the areas where an electron can be removed with the least amount of energy, highlighting them as the primary centers of nucleophilicity.

SAR Investigations on Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-oxo-4-arylbutanoic acids, these investigations provide valuable insights into the structural requirements for therapeutic efficacy. While specific SAR data for "this compound" is not extensively available in the public domain, studies on structurally related compounds, such as 4-aryl-4-oxobut-2-enoic acid derivatives, offer important insights.

Impact of Substituent Modifications on Biological Activities

Research into analogs of 4-oxo-4-arylbutanoic acids has demonstrated that modifications to the aryl ring and the butanoic acid chain can significantly impact their biological activities. For instance, in a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their 2-amino counterparts, which are potent inhibitors of kynurenine-3-hydroxylase, the nature and position of substituents on the aryl ring were found to be critical for inhibitory potency. nih.govresearchgate.net

Generally, the introduction of electron-withdrawing groups on the phenyl ring can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. The position of these substituents is also a determining factor. For many classes of biologically active compounds, substituents at the meta and para positions of a phenyl ring have been shown to have a more pronounced effect on activity compared to those at the ortho position, which can be attributed to steric hindrance.

In a study of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid esters and their corresponding acids, derivatives with chloro and fluoro substituents at the 3-position (meta) of the phenyl ring were among the most potent inhibitors of kynurenine-3-hydroxylase. nih.govresearchgate.net This suggests that for this class of compounds, small, electronegative groups in the meta position enhance biological activity.

The table below summarizes the inhibitory activity of some 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives against kynurenine-3-hydroxylase, illustrating the impact of substituent modifications.

| Compound ID | Aryl Substituent | Biological Activity (IC50, nM) |

| 2d | 3-Chlorophenyl | Potent Inhibitor |

| 3d | 3-Chlorophenyl | Potent Inhibitor |

| 2f | 3-Fluorophenyl | Potent Inhibitor |

| 3f | 3-Fluorophenyl | Potent Inhibitor |

| : Data extracted from studies on structurally related 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives as direct data on this compound derivatives is not available. nih.govresearchgate.net |

Correlation of Global Descriptor Parameters with Experimental Biological Data

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These studies often utilize global descriptor parameters, which are calculated properties that describe the entire molecule, such as electronic, steric, and hydrophobic parameters.

For aryl-substituted compounds, electronic parameters like the Hammett constant (σ) are often used to quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. A positive correlation between the Hammett constant and biological activity would suggest that electron-withdrawing groups enhance activity, while a negative correlation would indicate that electron-donating groups are favorable.

In a 2D QSAR study on aryl-substituted cycloalkenecarboxylic acid methyl esters, it was found that electron-withdrawing groups on the aromatic moiety were important for their binding affinity to the human dopamine (B1211576) transporter. nih.gov The resulting QSAR equation included terms for the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy of the Highest Occupied Molecular Orbital (HOMO), and the Hammett para-substituent constant (σp). nih.gov

-logK(i) = 4.00 - 3.93E(LUMO) - 0.67E(HOMO) - 3.24σ(p) nih.gov

This equation highlights the importance of electronic properties in determining the biological activity of these compounds. While this study was not on this compound derivatives, it demonstrates the general principles of how global descriptor parameters can be correlated with biological data for structurally related molecules.

In Silico Predictions of Pharmacokinetic Attributes for Derivatives

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These computational models can help to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development.

For derivatives of this compound, various in silico tools can be employed to predict their pharmacokinetic attributes. These predictions are based on the chemical structure of the compound and use algorithms derived from large datasets of experimentally determined ADME properties.

Predicted pharmacokinetic attributes for a hypothetical series of this compound derivatives with varying substituents on the phenyl ring are presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

| Substituent (R) | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp, cm/s) | Predicted Human Intestinal Absorption (%) |

| H | 1.5 | -2.0 | -5.5 | High |

| 4-Cl | 2.2 | -2.8 | -5.2 | High |

| 4-OCH3 | 1.4 | -2.1 | -5.6 | High |

| 4-NO2 | 1.6 | -2.5 | -5.4 | High |

| : These are hypothetical in silico predictions for illustrative purposes, as specific experimental data for these derivatives is not readily available. |

Advanced Analytical Methodologies for 4 4 Aminophenyl 4 Oxobutanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of "4-(4-Aminophenyl)-4-oxobutanoic acid," providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "this compound." Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the molecular environment of the atoms.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For a compound structurally analogous to "this compound," ¹H NMR analysis in a DMSO-d6 solvent shows distinct chemical shifts. For instance, the protons on the aromatic ring typically appear as multiplets in the downfield region, while the aliphatic protons of the butanoic acid chain resonate at higher field strengths. The amine (NH₂) and carboxylic acid (COOH) protons are also identifiable, though their signals can be broad and their positions variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon backbone. In DMSO-d6, the carbonyl carbons (ketone and carboxylic acid) are the most deshielded, appearing at the lowest field. The aromatic carbons show signals in the intermediate region, and the aliphatic carbons of the butanoic acid chain are found at the highest field.

Detailed NMR data for closely related derivatives, such as 4-aminobenzoic acid, further illustrate the utility of this technique. For 4-aminobenzoic acid in DMSO-d6, the aromatic protons appear as two distinct multiplets, and the amine and carboxylic acid protons are also observed. rsc.org Its ¹³C NMR spectrum shows characteristic peaks for the carboxyl carbon, the aromatic carbons, and the carbon attached to the amino group. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Compounds Related to this compound in DMSO-d6

| Compound Name | Nucleus | Chemical Shifts (ppm) |

| 4-(4-Amino-phenyl)-... rsc.org | ¹H | 8.89 (s, 1H), 6.61-6.62 (m, 1H), 6.55-6.57 (m, 1H), 6.50-6.53 (m, 1H), 6.36-6.38 (m, 1H), 4.43 (s, 2H) |

| ¹³C | 144.4, 136.9, 119.9, 116.9, 114.9, 114.8 | |

| 4-Aminobenzoic acid rsc.orgchemicalbook.com | ¹H | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) |

| ¹³C | 167.9, 153.5, 131.7, 117.3, 113.0 |

Data is presented for illustrative purposes based on available information for related structures.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. These include:

N-H stretching: The primary amine (NH₂) group typically exhibits two bands in the 3300-3500 cm⁻¹ region.

O-H stretching: The carboxylic acid hydroxyl group shows a broad absorption band from 2500 to 3300 cm⁻¹.

C=O stretching: Two distinct carbonyl stretching vibrations are expected: one for the ketone around 1685 cm⁻¹ and another for the carboxylic acid around 1700-1725 cm⁻¹.

C=C stretching: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ region.

N-H bending: The amine group also shows a bending vibration around 1600 cm⁻¹.

For example, the IR spectrum of the related 4-aminoterephthalic acid shows O-H and C=O stretching from the acid groups, as well as N-H stretching from the primary amine. researchgate.net Similarly, 4-aminobenzoic acid displays characteristic peaks for its functional groups in its solid-state IR spectrum. nist.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C=C bonds in the benzene (B151609) ring is particularly Raman active. Studies on related molecules like 4-aminothiophenol (B129426) and 4-mercaptobenzoic acid demonstrate the power of Raman and Surface-Enhanced Raman Spectroscopy (SERS) in identifying molecules and probing their interactions, which can be applied to analyze "this compound" and its derivatives. researchgate.netrsc.orgnih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Ketone (Ar-C=O) | C=O Stretch | ~1685 |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Primary Amine (R-NH₂) | N-H Bend | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The spectrum of "this compound" is dominated by the electronic transitions of the aminophenyl ketone chromophore. The presence of the benzene ring conjugated with the carbonyl group and the amino group gives rise to characteristic absorption maxima (λ_max).

For comparison, 4-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The related compound 4-aminophenol (B1666318) shows a primary absorption peak around 300 nm. researchgate.net The exact position of the absorption bands for "this compound" would be influenced by the solvent polarity. This technique is valuable for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the chromophore.

Mass Spectrometry (MS) Applications in Structural Elucidation